molecular formula C17H12N2O B2909472 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR CAS No. 1119391-68-2

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR

Cat. No.: B2909472
CAS No.: 1119391-68-2
M. Wt: 260.296
InChI Key: WCQFBSQQGRLAGT-UHFFFAOYSA-N
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Description

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR is a complex organic compound with the empirical formula C17H12N2O and a molecular weight of 260.29 g/mol . It is a member of the diazepinone family, characterized by a fused ring system that includes benzene, indene, and diazepine moieties.

Preparation Methods

The synthesis of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-b]quinoxaline intermediate, which is then subjected to methylation and subsequent cyclization to form the final diazepinone structure . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR undergoes various types of chemical reactions, including:

Scientific Research Applications

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR can be compared with other diazepinone derivatives, such as:

Properties

IUPAC Name

11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQFBSQQGRLAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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